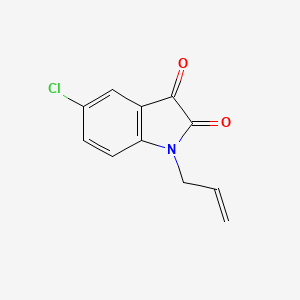

1-Allyl-5-chloroindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-prop-2-enylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKVMDOTOZHYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Allyl 5 Chloroindoline 2,3 Dione

Strategic N-Alkylation Approaches for Indoline-2,3-dione Functionalization

The introduction of an alkyl or allyl group at the N-1 position of the isatin (B1672199) ring is a critical step that can significantly influence the molecule's chemical properties and biological activities. nih.gov This functionalization is typically achieved by generating the isatin anion with a base, followed by treatment with an appropriate alkylating agent. nih.govresearchgate.net

Phase-transfer catalysis (PTC) has emerged as a highly effective method for the N-alkylation of isatins. This technique is particularly useful for reactions involving a solid salt (like potassium carbonate) and a liquid organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent. phasetransfercatalysis.comijaems.com

The synthesis of 1-Allyl-5-chloroindoline-2,3-dione has been successfully achieved using PTC conditions. researchgate.net In a related synthesis, the N-alkylation of 5-chloroisatin (B99725) with propargyl bromide using potassium carbonate (K2CO3) as the base, dimethylformamide (DMF) as the solvent, and TBAB as the catalyst at room temperature afforded the desired product in a high yield of 93%. ijaems.com This approach offers mild reaction conditions and high efficiency, making it a preferred strategy. ijaems.com The catalyst enables the reaction by forming an ion pair with the deprotonated isatin, increasing its solubility and reactivity in the organic solvent where the allyl bromide is present.

Conventional N-alkylation of isatins involves the reaction of the isatin substrate with an alkyl halide in the presence of a base in a polar aprotic solvent. researchgate.net Common bases used for this purpose include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH), with DMF and N-methyl-2-pyrrolidinone (NMP) being typical solvents. nih.govresearchgate.net The reaction of 5-chloroisatin with allyl bromide is carried out using this fundamental approach. researchgate.netnih.gov

However, these conventional methods often present drawbacks, such as the need for hazardous reagents like metal hydrides, long reaction times, and complex workups. nih.gov To address these limitations, significant optimizations have been developed. Microwave-assisted synthesis has proven to be a simple and efficient optimization for the N-alkylation of isatins. nih.govresearchgate.net By using K2CO3 or Cs2CO3 in a minimal amount of DMF or NMP under microwave irradiation, reaction times can be dramatically reduced from hours to minutes, while often increasing the chemical yields. nih.govresearchgate.net This method is compatible with a wide range of alkylating agents, including allyl halides, and offers advantages in terms of reduced solvent use and easier product isolation. nih.gov

Precursor Synthesis and Halogenation Routes to 5-Chloroisatin

The direct precursor to this compound is 5-chloroisatin. scbt.com The synthesis of this key intermediate is well-established, often employing the Sandmeyer isatin synthesis procedure. This classic method involves the cyclization of an α-keto-anilide derivative in the presence of a strong acid. banglajol.info

The synthesis typically begins with p-chloroaniline. bdpsjournal.orgresearchgate.net This starting material is reacted to form 4-Chlorooximinoacetanilide, which then undergoes an acid-catalyzed cyclization. banglajol.infobdpsjournal.orgresearchgate.net Specifically, the treatment of 4-chlorooximinoacetanilide with concentrated sulfuric acid (H2SO4) under controlled temperature conditions leads to the formation of 5-chloroisatin. banglajol.info This electrophilic substitution reaction results in the formation of the indole-2,3-dione ring system with a chlorine atom at the 5-position. The crude product is often obtained as a solid that can be purified by recrystallization from a suitable solvent like ethyl acetate, yielding the final product with reported yields around 70%. banglajol.info

Green Chemistry Principles and Sustainable Synthetic Routes for Indoline-2,3-diones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoline-2,3-diones to create more environmentally benign processes. tandfonline.comrsc.org These efforts focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key sustainable strategies for isatin synthesis include:

Microwave-Assisted Reactions: As mentioned for N-alkylation, microwave irradiation is a cornerstone of green synthesis for indoles. tandfonline.com It significantly shortens reaction times, reduces energy consumption, and often allows for solvent-free conditions or the use of minimal solvent, which simplifies purification and reduces waste. nih.govresearchgate.net

Use of Benign Solvents: A major focus of green chemistry is replacing hazardous organic solvents. For the synthesis of related indole (B1671886) derivatives, water has been successfully employed as a reaction medium. rsc.org Catalyst-free, three-component reactions in water provide a clean, one-pot, and easy-to-handle procedure that aligns with green chemistry principles. rsc.org

Environmentally Friendly Reagents: Another approach involves replacing toxic or hazardous reagents with safer alternatives. For instance, an environmentally benign method for the synthesis of N-alkylated isatins has been developed using molecular oxygen (O2) as the oxidizing agent in the presence of a photosensitizer. nih.gov This photocatalytic aerobic oxidation avoids the use of heavy metal oxidants or other harsh reagents.

These green methodologies, while often demonstrated on the broader class of indole and isatin derivatives, provide a framework for developing more sustainable routes to specific targets like this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method for preparing this compound depends on factors such as desired yield, reaction time, cost, and environmental impact. A comparative analysis of the primary N-allylation methods reveals distinct advantages for each approach.

| Method | Base/Catalyst | Solvent | Time | Yield | Key Features |

| Phase-Transfer Catalysis (PTC) | K₂CO₃ / TBAB | DMF | Several hours | ~93% ijaems.com | Mild room temperature conditions; High yield; Avoids strongly basic or anhydrous conditions. |

| Conventional Heating | K₂CO₃ | DMF | 5-28 hours nih.govresearchgate.net | Moderate to High | Standard laboratory procedure; Can have long reaction times and require heating. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | K₂CO₃ or Cs₂CO₃ | DMF or NMP (minimal) | A few minutes | Moderate to High nih.gov | Drastically reduced reaction times; Lower solvent consumption; Improved energy efficiency. nih.govresearchgate.net |

Analysis of Efficiency and Selectivity:

Efficiency: In terms of reaction time, microwave-assisted synthesis is unequivocally the most efficient method, reducing multi-hour processes to mere minutes. nih.gov For chemical yield, phase-transfer catalysis has been shown to be highly effective, providing excellent yields under mild conditions. ijaems.com Conventional heating is generally less efficient in terms of both time and energy.

Selectivity: The N-H proton of isatin is acidic, allowing for deprotonation and subsequent N-alkylation. However, the isatin anion is an ambident nucleophile, meaning it has two reactive sites (the nitrogen and the C2-carbonyl oxygen). While N-alkylation is generally favored with alkali metal bases like K2CO3, competitive O-alkylation can occur under certain conditions. The choice of reaction conditions (solvent, counter-ion, temperature) can influence this selectivity. Methods like PTC and the optimized microwave approach generally show high selectivity for the desired N-allyl product. Furthermore, certain alkylating agents, particularly those with acidic alpha-protons, can lead to side reactions like the Darzens condensation at the C3-keto position, forming an epoxide instead of the N-alkylated product. However, this is less of a concern with allyl bromide.

Comprehensive Chemical Reactivity and Transformation Studies

Reactivity of the Indoline-2,3-dione Core in 1-Allyl-5-chloroindoline-2,3-dione

The indoline-2,3-dione core of this compound is characterized by the presence of two carbonyl groups at the C-2 and C-3 positions, which are key to its reactivity. researchgate.net

Reactions at the Carbonyl Centers (C-2 and C-3)

The carbonyl groups at the C-2 and C-3 positions of the indoline (B122111) ring are susceptible to various nucleophilic addition and cycloaddition reactions. researchgate.net Research has shown that this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.netimist.ma Specifically, it reacts with aryl nitrile oxides to form novel isoxazoline (B3343090) and spirodioxazoline heterocyclic systems. researchgate.netimist.ma In these reactions, both the C-2 and C-3 carbonyl groups can serve as the dipolarophilic sites. researchgate.net

Detailed research findings from a study on the 1,3-dipolar cycloaddition reactions of this compound with aryl nitrile oxides are presented in the table below. The reaction yields varied depending on the specific aryl nitrile oxide used.

| Aryl Nitrile Oxide Reactant | Product(s) | Yield (%) |

| 4-Methylphenylnitrile oxide | Spiroisoxazoline | 65 |

| 4-Chlorophenylnitrile oxide | Spiroisoxazoline | 70 |

| 2,4,6-Trimethylphenylnitrile oxide | Spiroisoxazoline | 62 |

Data sourced from a study on the synthesis of novel isoxazolines via 1,3-dipolar cycloaddition. researchgate.net

Ring Expansion and Rearrangement Reactions

The indoline-2,3-dione nucleus can undergo ring expansion reactions to form larger heterocyclic systems, such as quinolines. While specific studies on this compound are limited, related research on indole (B1671886) derivatives provides insight into potential transformations. For instance, a method for synthesizing ethyl quinoline-3-carboxylates involves the reaction of indoles with halodiazoacetates, proceeding through a probable cyclopropanation-ring expansion pathway. nih.gov This suggests that the C2-C3 double bond of the indole moiety is reactive towards carbenoids, leading to a labile indoline cyclopropane (B1198618) intermediate that subsequently undergoes ring expansion. nih.gov Another study describes a three-step cascade for converting indole-tethered ynones into functionalized quinolines, involving a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

Friedel-Crafts Type Reactions

Friedel-Crafts reactions, which involve the attachment of substituents to an aromatic ring, are a fundamental class of reactions in organic chemistry. wikipedia.org The aromatic ring of the this compound is susceptible to electrophilic aromatic substitution, including Friedel-Crafts alkylation and acylation. wikipedia.orgnih.gov In these reactions, an alkyl or acyl group is introduced onto the benzene (B151609) ring of the indoline core, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The position of substitution on the aromatic ring is influenced by the existing chloro and dione (B5365651) substituents.

Transformations Involving the Allyl Substituent at N-1

The allyl group at the N-1 position of this compound offers another site for chemical modification, particularly at its carbon-carbon double bond.

1,3-Dipolar Cycloaddition Reactions on the Alkene Moiety

The alkene functionality of the allyl group in this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.netwikipedia.org This type of reaction is a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgmdpi.com For example, the reaction of the allyl group with nitrile oxides can lead to the formation of isoxazoline rings. researchgate.netwikipedia.org This provides a pathway to synthesize novel heterocyclic compounds where the isoxazoline ring is appended to the indoline-2,3-dione scaffold via the nitrogen atom. researchgate.net The regioselectivity and stereoselectivity of these cycloadditions are key aspects of their synthetic utility. wikipedia.org

A study involving 1-allyl-5-chloro-indole-2,3-dione as a dipolarophile demonstrated its reactivity with aryl nitrile oxides. researchgate.net The research highlighted that the double bond of the allyl group is a potential site for cycloaddition. researchgate.net

| 1,3-Dipole | Dipolarophile | Product |

| Aryl Nitrile Oxides | Alkene of Allyl Group | Isoxazoline-functionalized indoline-2,3-dione |

This table illustrates the general outcome of the 1,3-dipolar cycloaddition on the allyl moiety. researchgate.net

Click Chemistry Applications (e.g., Triazole Formation)

The terminal alkene of the allyl group is a suitable substrate for "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, although this typically requires the alkyne counterpart. organic-chemistry.orgmdpi.com However, the allyl group can be readily transformed into an azide (B81097) or an alkyne to participate in such reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a highly efficient and widely used click reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This methodology could be applied to derivatives of this compound to link it to other molecules, showcasing its potential in medicinal chemistry and materials science. frontiersin.orgnih.gov

Reactivity Influenced by the Chloro Substituent at C-5

The presence of a chlorine atom at the C-5 position of the indoline-2,3-dione core significantly modulates the reactivity of the entire molecule. As an electron-withdrawing group, the chloro substituent enhances the electrophilicity of the C-3 carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a cornerstone of its utility in various chemical transformations.

The electron-withdrawing nature of the chlorine atom, acting through an inductive effect, is expected to increase the rate of reactions involving nucleophilic addition at the C-3 carbonyl. While direct comparative kinetic studies on this compound are not extensively documented, the general principles of substituent effects on isatin (B1672199) chemistry suggest a more reactive substrate compared to its non-chlorinated analog. nih.gov This enhanced electrophilicity is crucial for the initiation of many multi-component reactions where the initial step is often the attack of a nucleophile on the isatin C-3 position.

Furthermore, the chloro group can influence the regioselectivity of certain reactions, although steric effects often play a more dominant role in many transformations involving the bulky indoline-2,3-dione scaffold. nih.gov In the context of biological activity, the presence and position of electron-withdrawing groups like chlorine on the isatin ring have been shown to be critical. For instance, in various isatin derivatives, a C-5 substituent that is electron-withdrawing has been correlated with increased biological potency, suggesting that this modification is key to modulating the electronic properties of the molecule for specific interactions with biological targets. beilstein-journals.orgnih.gov

Multi-component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. This compound is an ideal substrate for such reactions, providing a scaffold upon which molecular diversity can be built. A prime example of its application in this area is in 1,3-dipolar cycloaddition reactions, which can be a key step within a multi-component sequence for the synthesis of highly substituted spirooxindoles. researchgate.netrsc.org

One notable study details the 1,3-dipolar cycloaddition reaction between this compound and 4-chlorobenzaldoxime. This reaction proceeds under mild conditions with complete regioselectivity, highlighting the controlled reactivity of the system. mdpi.com In this transformation, the this compound acts as the dipolarophile.

The synthesis of spirooxindoles is a significant area where isatin derivatives, including this compound, are employed in MCRs. These reactions often involve the in situ generation of an azomethine ylide from the isatin and an amino acid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. While specific examples detailing the use of this compound in a wide variety of MCRs are limited in the literature, the general reactivity pattern of N-substituted isatins strongly supports its applicability in these synthetic strategies. researchgate.net

Below is a table summarizing a key reported reaction involving this compound:

| Reactants | Product Type | Reaction Conditions | Key Features |

| This compound, 4-Chlorobenzaldoxime | Spiro-isoxazoline | Mild conditions | Complete regioselectivity |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reactivity and selectivity of this compound.

For the 1,3-dipolar cycloaddition reaction between this compound and 4-chlorobenzaldoxime, DFT calculations have been employed to elucidate the mechanism. mdpi.com These studies help in understanding the electronic interactions between the dipole and the dipolarophile, explaining the observed regioselectivity. The calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates, and thus providing a detailed picture of the reaction pathway. The results from these theoretical studies have been found to be consistent with experimental observations. mdpi.com

In more general terms, the mechanism for the formation of spirooxindoles from isatin derivatives via MCRs often proceeds through a series of well-defined steps. A common pathway involves the initial condensation of the isatin C-3 carbonyl with an amine or other nucleophile to form an intermediate, which then undergoes further reactions. For instance, in a three-component reaction involving an isatin, an amino acid, and a dipolarophile, the initial step is the formation of an iminium ion, followed by decarboxylation to generate an azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with the third component to yield the spirocyclic product. The electron-withdrawing chloro group at C-5 in this compound would facilitate the initial nucleophilic attack on the C-3 carbonyl, thereby promoting the entire reaction cascade.

A plausible mechanistic pathway for a generic three-component reaction leading to a spirooxindole is outlined below:

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of an amine on the C-3 carbonyl of this compound. | Formation of a hemiaminal intermediate. |

| 2 | Dehydration to form a Schiff base/iminium ion. | Formation of a reactive iminium species. |

| 3 | Reaction with a second nucleophile (e.g., from a β-dicarbonyl compound). | Formation of a new C-C bond. |

| 4 | Intramolecular cyclization and subsequent rearrangement. | Formation of the final spirocyclic product. |

This generalized mechanism, supported by studies on related isatin systems, provides a framework for understanding the transformations of this compound in the synthesis of complex heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of 1-Allyl-5-chloroindoline-2,3-dione. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule, confirming the presence and connectivity of the 5-chloroindoline-2,3-dione core and the N-allyl substituent. researchgate.netinternationaljournalssrg.orgijera.com

The ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃), displays characteristic signals for both the aromatic and allylic protons. researchgate.netinternationaljournalssrg.orgijera.com The aromatic region shows a multiplet at δ 7.52-7.58 ppm corresponding to two protons, and a doublet at δ 6.89 ppm for the remaining aromatic proton. researchgate.netinternationaljournalssrg.orgijera.com The allyl group is confirmed by a multiplet for the internal vinyl proton (-CH=) at δ 5.77-5.90 ppm, a multiplet for the terminal vinyl protons (=CH₂) at δ 5.30-5.35 ppm, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) at δ 4.38 ppm. researchgate.netinternationaljournalssrg.orgijera.com

The ¹³C NMR spectrum provides further structural validation by identifying all unique carbon environments. researchgate.netinternationaljournalssrg.org Key signals include the two distinct carbonyl carbons of the dione (B5365651) moiety at δ 182.18 ppm and δ 157.34 ppm. researchgate.netinternationaljournalssrg.org The aromatic and vinylic carbons resonate in the expected downfield region, while the aliphatic methylene carbon of the allyl group appears at δ 42.63 ppm. researchgate.netinternationaljournalssrg.org

The detailed chemical shift assignments are presented in the table below.

¹H and ¹³C NMR Spectral Data for this compound

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Inferred Structure |

|---|---|---|---|

| ¹H NMR | 7.52-7.58 | Multiplet (2H) | Aromatic Protons |

| 6.89 | Doublet (1H, J=9Hz) | Aromatic Proton | |

| 5.77-5.90 | Multiplet (1H) | Allyl -CH= | |

| 5.30-5.35 | Multiplet (2H) | Allyl =CH₂ | |

| 4.38 | Doublet (2H, J=3Hz) | Allyl N-CH₂ | |

| ¹³C NMR | 182.18 | Singlet | Carbonyl (C=O) |

| 157.34 | Singlet | Amide Carbonyl (N-C=O) | |

| 149.07, 129.67, 118.93 | Singlets | Quaternary Aromatic Carbons (Cq) | |

| 137.64, 130.02, 112.00 | Singlets | Aromatic Methine Carbons (CH) | |

| 125.25 | Singlet | Allyl =CH₂ | |

| 118.41 | Singlet | Allyl -CH= | |

| 42.63 | Singlet | Allyl N-CH₂ |

Data sourced from references researchgate.netinternationaljournalssrg.orgijera.com.

Infrared and Mass Spectrometry for Functional Group Analysis and Molecular Weight Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are employed to identify the functional groups present and to confirm the molecular weight of the title compound.

IR spectroscopy provides diagnostic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. researchgate.netijera.com The spectrum of this compound shows a strong absorption band around 1720 cm⁻¹, which is characteristic of the stretching vibration of the two carbonyl (C=O) groups of the indoline-2,3-dione system. researchgate.netijera.com Additional significant peaks confirm the presence of the aromatic ring, the allyl group's C=C double bond, and various C-H bonds. researchgate.netijera.com

Mass spectrometry confirms the molecular weight of the compound as 221.63 g/mol . A key diagnostic feature in the mass spectrum is the isotopic signature of the chlorine atom. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This leads to the observation of two molecular ion peaks: the M+ peak (corresponding to the molecule containing ³⁵Cl) and the M+2 peak (for the molecule with ³⁷Cl), separated by 2 m/z units and exhibiting a characteristic intensity ratio of approximately 3:1.

The table below summarizes the key infrared absorption bands and their corresponding functional group assignments.

Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Wavenumber (ν, cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic/Vinylic | 3174, 3081 |

| C-H Stretch | Aliphatic | 2975 |

| C=O Stretch | Dione Carbonyls | 1720 |

| C=C Stretch | Aromatic/Allyl | 1607 |

| C-C Stretch | Aromatic Ring | 1445 |

| C-N Stretch | Amide | 1123 |

| C-Cl Stretch | Chloro-Aromatic | 701 |

Data sourced from references researchgate.netijera.com.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

Single crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis of this compound reveals that it crystallizes in the orthorhombic system with the space group Pccn. The asymmetric unit contains one molecule of the compound.

Crystallographic Data and Key Parameters for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.63 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 31.2222 (6) |

| b (Å) | 7.9107 (2) |

| c (Å) | 8.3373 (2) |

| Volume (ų) | 2059.23 (8) |

| Z | 8 |

| Dihedral Angle (Allyl/Indoline) | 88.0 (3)° |

Data sourced from reference enseignementsup-recherche.gouv.fr.

In the crystal lattice, the molecules of this compound are organized and stabilized by specific intermolecular forces. The packing is characterized by C-H···O hydrogen bond interactions. These non-covalent bonds link adjacent molecules, forming layers that extend parallel to the bc plane of the unit cell. This ordered packing arrangement is crucial for the stability of the crystal structure.

Advanced Vibrational Spectroscopy and Electronic Absorption Studies (e.g., UV-Vis, FT-IR)

Further spectroscopic studies provide information on the vibrational and electronic properties of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy, as detailed in section 4.2, offers a high-resolution map of the molecule's vibrational modes, confirming the presence of its key functional groups. researchgate.netijera.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic ring and the conjugated dione system, as well as n→π* transitions originating from the lone pairs on the oxygen atoms of the carbonyl groups. Studies on related crystalline materials suggest that the compound is transparent in the visible region, with a lower cutoff wavelength occurring in the ultraviolet range, around 230 nm. researchgate.net

Table of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Core Structure |

|---|---|---|

| This compound | C₁₁H₈ClNO₂ | 5-Chloroisatin (B99725) |

| 5-Chloroisatin | C₈H₄ClNO₂ | Isatin (B1672199) |

| 4-Chlorobenzaldoxime | C₇H₆ClNO | Benzaldoxime |

| 3-Bromoprop-1-ene (Allyl bromide) | C₃H₅Br | Propene |

| Benzyl azide (B81097) | C₇H₇N₃ | Azide |

| 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione | C₁₁H₆ClNO₂ | 5-Chloroisatin |

| 2-methyl-4-nitroaniline | C₇H₈N₂O₂ | Aniline |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations have been instrumental in exploring the electronic characteristics and reactivity of 1-Allyl-5-chloroindoline-2,3-dione. These computational methods allow for a detailed analysis of the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution, offering predictive insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's ability to donate and accept electrons, respectively.

A DFT study employing the B3LYP functional with a 6-31G basis set was conducted on this compound. internationaljournalssrg.org The calculated energies of the frontier orbitals are presented in the table below.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.885 |

| LUMO | -2.280 |

| HOMO-LUMO Gap (ΔE) | 4.605 |

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. The calculated HOMO-LUMO gap for this compound is 4.605 eV. internationaljournalssrg.org The distribution of the HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance. For this compound, the HOMO is typically localized over the electron-rich regions of the indoline (B122111) ring system, while the LUMO is centered on the electron-deficient dicarbonyl moiety.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For derivatives of 5-chloroisatin (B99725), including this compound, MEP analysis consistently reveals that the most negative potential is located around the oxygen atoms of the carbonyl groups at positions 2 and 3 of the indoline ring. lupinepublishers.comcrimsonpublishers.comcrimsonpublishers.com These regions are therefore the most likely sites for electrophilic attack. Conversely, the areas of positive potential are generally found around the hydrogen atoms of the aromatic ring and the allyl group, indicating these as potential sites for nucleophilic interactions. lupinepublishers.comcrimsonpublishers.comcrimsonpublishers.com

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge distribution and hyperconjugative interactions. While specific NBO data for this compound is not extensively published, studies on closely related 5-chloroisatin derivatives offer valuable parallels.

Quantum Molecular Descriptors for Reactivity Prediction

Quantum molecular descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

For this compound, a high value of the electrophilicity index (ω) has been noted, which suggests that this molecule primarily acts as an electrophile in reactions. internationaljournalssrg.org This is consistent with its role as a dipolarophile in 1,3-dipolar cycloaddition reactions. internationaljournalssrg.org The chemical hardness and softness are related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity.

| Quantum Descriptor | Definition | Significance for this compound |

|---|---|---|

| Electronegativity (χ) | The power of an atom or a group of atoms to attract electrons towards itself. | Influences the polarity of bonds and the overall charge distribution. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap. | A higher value indicates greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of charge transfer. | A higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | A high value indicates that the molecule will behave as an electrophile. internationaljournalssrg.org |

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling has been effectively used to study the mechanisms and selectivity of reactions involving this compound, particularly in 1,3-dipolar cycloadditions. internationaljournalssrg.org These reactions are valuable for the synthesis of complex heterocyclic structures.

In a study of the reaction between this compound and 4-chlorobenzaldoxime, DFT calculations were employed to elucidate the reaction mechanism and predict the regioselectivity. internationaljournalssrg.org The analysis of the frontier molecular orbitals of the reactants indicated a normal electron demand (NED) cycloaddition, where the HOMO of the dipole (nitrile oxide generated from 4-chlorobenzaldoxime) interacts with the LUMO of the dipolarophile (this compound). internationaljournalssrg.org This theoretical approach correctly predicted the observed regioselectivity of the reaction, demonstrating the power of computational chemistry in understanding and predicting reaction outcomes. internationaljournalssrg.org

Conformational Analysis and Energy Minimization

The three-dimensional structure and conformational preferences of this compound have been determined through X-ray crystallography, providing precise data on its solid-state conformation. researchgate.net

The key finding from the crystallographic analysis is that the allyl side chain is oriented almost perpendicular to the plane of the 5-chloroindoline-2,3-dione ring system. researchgate.net The dihedral angle between the plane of the indoline ring and the C-N-C plane of the allyl group is reported to be 88.0 (3)°. researchgate.net This perpendicular arrangement minimizes steric hindrance between the allyl group and the bulky indoline core. The conformation is further stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into layers in the crystal lattice. researchgate.net Energy minimization calculations using computational methods would be expected to corroborate this experimentally observed low-energy conformation.

Molecular Dynamics Simulations in Relevant Chemical Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations provide detailed insights into the conformational dynamics, stability, and intermolecular interactions of a compound within a relevant chemical environment, such as in complex with a biological macromolecule. While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the behavior of closely related isatin (B1672199) and isoindoline-1,3-dione derivatives in such simulations offers valuable predictive insights.

Research on various substituted isatin and isoindoline-1,3-dione derivatives has utilized MD simulations to elucidate their mechanism of action as inhibitors of various enzymes. nih.govmdpi.com These studies typically involve docking the small molecule into the active site of a protein, followed by MD simulations to assess the stability of the protein-ligand complex and characterize the key interactions over time.

For instance, in studies of isatin derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), MD simulations have been employed to analyze the structural stability of the enzyme-inhibitor complexes. nih.gov Key parameters monitored during these simulations include the root mean square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the persistence of hydrogen bonds and other non-covalent interactions. nih.gov An analysis of the results from such simulations on related compounds can provide a strong basis for predicting the behavior of this compound. For example, the stability of interactions with key amino acid residues like LEU83 and ASP145 in CDK2 has been a focal point in these simulations. nih.gov

Similarly, MD simulations have been applied to study 1-H-isoindole-1,3-dione derivatives as potential inhibitors of acetylcholinesterase (AChE). mdpi.com These simulations revealed that stable complexes were formed, with the ligand's structural drift remaining minimal throughout the simulation period. mdpi.com The average RMSD values for stable complexes were reported to be in the range of 2.9 to 3.3 Å. mdpi.com

The insights gained from MD simulations on analogous systems are critical for the rational design of new, more potent inhibitors based on the isatin scaffold. While awaiting specific MD studies on this compound, the existing data on related compounds provide a solid foundation for understanding its potential dynamic behavior in biological systems.

Table 1: Representative Data from Molecular Dynamics Simulations of Related Isatin and Isoindoline-1,3-dione Derivatives

| Compound Class | Target Protein | Key Findings from MD Simulations | Reference |

| Substituted Isatin Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Analysis of structural stability of complexes; identification of key hydrogen bonds with residues like LEU83 and ASP145. | nih.gov |

| 1-H-isoindole-1,3-dione Derivatives | Acetylcholinesterase (AChE) | Complexes were very stable with average RMSD values of 2.9 ± 0.7 Å and 3.3 ± 0.3 Å for the most stable compounds. | mdpi.com |

| Imidazolidine-2,4-dione Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | The catalytic region of the PTP1B protein showed increased stability, with significant changes in the interaction between residues in the P-loop region. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

The isatin (B1672199) core of 1-Allyl-5-chloroindoline-2,3-dione is a privileged structure in organic synthesis, providing access to a wide array of heterocyclic systems. The presence of the N-allyl group and the C5-chloro substituent further enhances its synthetic potential by allowing for specific modifications and influencing the electronic properties of the molecule.

The dicarbonyl nature of the isatin moiety in this compound makes it an ideal substrate for reactions that form spirocyclic systems, where two rings share a single atom. The parent compound, 5-chloroisatin (B99725), readily participates in multi-component reactions to generate complex spiro-fused heterocycles. For instance, it can be used in the one-pot [3+2]-cycloaddition reactions with various α-amino acids and electron-deficient alkenes to produce highly functionalized dispiropyrrolidine derivatives with high regio- and diastereoselectivity. nih.gov Similarly, 5-chloroisatin has been shown to improve reaction yields in the synthesis of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines. brieflands.com

The N-allyl group also plays a crucial role. N-allyl isatin is a common starting material for creating spirooxindoles. researchgate.netrsc.org Research has demonstrated that derivatives such as 1-Allyl-5-chloro-3-(4-hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl) indolin-2-one can be synthesized and subsequently converted into dispirocyclopentanebisoxindoles, showcasing the utility of the N-allyl chloro-substituted isatin scaffold in building these architecturally complex molecules. nih.gov Furthermore, N-allyl isatin can undergo rhodium-catalyzed [4+2] spirocyclization reactions, where the allyl group isomerizes to an N-alkenyl group during the process, yielding spiro-fused products with excellent enantioselectivity. nih.gov

This compound is a valuable precursor for a variety of important molecular scaffolds due to the versatile reactivity of the isatin core.

2-Oxindoles: The isatin framework can be selectively reduced or undergo addition reactions at the C3-carbonyl to form 3-substituted-2-oxindoles. For example, N-allyl isatin reacts with indoles under microwave irradiation to form N-allyl-3-hydroxy-3-(indol-3-yl)indolin-2-ones, which are stable 2-oxindole derivatives. scirp.org The N-allyl group remains intact during this transformation, demonstrating a clear pathway from an N-allyl isatin to a functionalized 2-oxindole scaffold.

Tryptanthrin (B1681603): Tryptanthrin and its derivatives are alkaloids with significant biological activity. The synthesis of these compounds often involves the condensation of isatin derivatives. 5-Chloroisatin, the precursor to this compound, is explicitly used to prepare tryptanthrin derivatives. researchgate.net Copper-catalyzed procedures have been developed for the synthesis of chloro-substituted tryptanthrins directly from 5-chloroisatin, achieving good yields. rsc.orggoogle.com

Indirubins: Indirubin, an isomer of indigo, and its derivatives are known inhibitors of protein kinases. Their synthesis frequently relies on isatin-based starting materials. 5-Chloroisatin can be used to synthesize 5-substituted indirubins, highlighting the role of this precursor in accessing these biologically important molecules. ukm.myrdd.edu.iq

The functional groups within this compound provide multiple handles for derivatization, leading to the development of novel functional materials. The N-allyl group is particularly useful for polymerization and further chemical modification.

For instance, N-allyl isatin has been incorporated into nanohydrogels. By polymerizing N-isopropylacrylamide with acrylic acid and N-allyl isatin, a novel poly (NIPAAm/AA/N-allyl isatin) nanohydrogel was created. researchgate.net This material demonstrated the ability to adsorb and remove hazardous cationic dyes from water, showcasing a direct application in environmental remediation. researchgate.net

The allyl group can also be chemically transformed to introduce other reactive functionalities. Epoxidation of the double bond in N-allyl isatin using reagents like m-chloroperbenzoic acid (mCPBA) yields a highly reactive 1-oxiranylmethyl isatin intermediate. nih.gov This epoxy-functionalized isatin can then serve as a synthon for creating more complex molecules, such as β-amino alcohol derivatives, through acid-catalyzed ring-opening reactions. nih.gov This two-step modification highlights a pathway for converting the relatively simple allyl group into a more complex functional handle suitable for developing new materials or therapeutic agents.

Applications in Corrosion Inhibition Mechanisms and Surface Chemistry

This compound has been identified as an effective corrosion inhibitor for metals, particularly for mild steel in acidic environments like 1M HCl. nih.govCurrent time information in Bangalore, IN. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The inhibition efficiency increases with higher concentrations of the compound. nih.govCurrent time information in Bangalore, IN.

The protective action of this compound is predicated on its adsorption at the metal-solution interface, a process that displaces water molecules from the metal surface. Current time information in Bangalore, IN. The adsorption process for this compound on mild steel has been found to follow the Langmuir adsorption isotherm model. nih.govCurrent time information in Bangalore, IN. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The spontaneity and strength of this adsorption are confirmed by thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads). The negative values of ΔG°ads indicate a spontaneous adsorption process and a stable protective layer. nih.govCurrent time information in Bangalore, IN. The calculated values suggest that the adsorption mechanism is likely a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor molecule and the metal surface. Current time information in Bangalore, IN.

Table 1: Inhibition Efficiency of this compound on Mild Steel in 1M HCl Data derived from weight loss measurements at 308K.

| Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (η%) |

| 0 | 1.15 | - |

| 1x10⁻⁶ | 0.58 | 49.6 |

| 1x10⁻⁵ | 0.35 | 69.6 |

| 1x10⁻⁴ | 0.21 | 81.7 |

| 5x10⁻⁴ | 0.13 | 88.7 |

| 1x10⁻³ | 0.09 | 92.2 |

| Source: nih.govCurrent time information in Bangalore, IN. |

Theoretical calculations using Density Functional Theory (DFT) provide insight into the relationship between the molecular structure of this compound and its inhibitory properties. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. A high E_HOMO value is associated with a molecule's ability to donate electrons to the vacant d-orbitals of the metal, while a low E_LUMO value indicates its capacity to accept electrons from the metal surface. Current time information in Bangalore, IN.

The energy gap (ΔE = E_LUMO - E_HOMO) is another important parameter; a smaller energy gap suggests higher reactivity and thus better inhibition efficiency. Current time information in Bangalore, IN. For this compound, these quantum chemical parameters support its effectiveness as a corrosion inhibitor. The molecule possesses multiple active centers for adsorption, including the oxygen and nitrogen heteroatoms with their lone pairs of electrons, and the π-electrons of the benzene (B151609) ring and carbonyl groups, which facilitate its strong interaction with the metal surface. Current time information in Bangalore, IN.

Table 2: Quantum Chemical Parameters for this compound Calculated using DFT methods.

| Parameter | Value (eV) |

| E_HOMO | -6.89 |

| E_LUMO | -2.57 |

| Energy Gap (ΔE) | 4.32 |

| Source: Current time information in Bangalore, IN. |

Development of Fluorescent Sensors and Dyes Based on Indoline-2,3-dione Frameworks

The indoline-2,3-dione (isatin) scaffold is a key structural motif in the development of fluorescent probes and dyes due to its inherent photophysical properties and versatile reactivity. Indole (B1671886) and its derivatives are known to exhibit strong fluorescence emission in solution, making them suitable candidates for fluorescent probes in biological and electrochemical sensing. mdpi.com The electron-rich indole nucleus, combined with the electron-withdrawing dione (B5365651) functionality, creates a donor-π-acceptor (D-π-A) system that can be fine-tuned to achieve desired optical properties. mdpi.com

Researchers have successfully developed novel indole-based fluorescent probes for various applications. For instance, indole derivatives have been engineered to act as chemosensors for detecting specific ions like cyanide in aqueous media and for recognizing hypochlorite (B82951) in living systems. mdpi.com Furthermore, the sensitivity of the indole structure to its environment, particularly to protons, has enabled the creation of pH-responsive fluorescent probes. mdpi.com Some styrylcyanine-based pH probes, for example, leverage the pH-dependent fluorescence of indole derivatives for potential in vivo imaging, as their emission in the visible to near-infrared (vis-NIR) range can minimize photodamage and cellular auto-fluorescence. mdpi.com

While extensive research highlights the potential of the general indoline-2,3-dione framework, specific studies focusing on the development of fluorescent sensors and dyes directly from this compound are less prevalent in the current literature. However, the foundational chemistry of the isatin core suggests that this compound could serve as a valuable starting material or intermediate for synthesizing novel dyes and sensors. The presence of the chloro- and allyl- groups offers sites for further chemical modification to modulate the molecule's fluorescence properties, such as emission wavelength and quantum yield. Water-soluble quinoline-indole derivatives have also been synthesized and shown to act as three-photon fluorescent probes capable of targeting and imaging DNA and RNA within cellular organelles like the mitochondria and nucleolus. rsc.org

Enzymatic Interaction Studies for Mechanistic Elucidation (In Vitro Focus)

The indoline-2,3-dione scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, including enzymes. The specific compound this compound and its close analogues have been investigated for their potential to modulate the activity of several key enzymes.

Inhibition of Specific Enzymes (e.g., Urease, α-Glucosidase, CDK2)

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov Consequently, the inhibition of urease is a key strategy in treating infections caused by these bacteria. nih.gov Isatin and its derivatives, particularly thiosemicarbazones, have been identified as a class of potent urease inhibitors. researchgate.net For instance, a series of N4-substituted 5-nitroisatin-3-thiosemicarbazones demonstrated significant in vitro urease inhibitory activity, with some compounds exhibiting IC₅₀ values in the micromolar range. researchgate.net While direct inhibitory data for this compound against urease is not extensively documented, the known activity of related isatin derivatives suggests the potential of this scaffold for urease inhibition.

α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, making it an important therapeutic target for managing type 2 diabetes. researchgate.netnih.gov Numerous studies have demonstrated that derivatives of indoline-2,3-dione are effective α-glucosidase inhibitors. nih.govacs.org A study on indoline-2,3-dione-based benzene sulfonamide derivatives revealed several compounds with potent inhibitory activity against both α-glucosidase and α-amylase. nih.govacs.org Notably, the substitution pattern on the indoline (B122111) ring was found to be crucial for activity.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a protein kinase that plays a critical role in regulating the cell cycle, and its dysregulation is often associated with cancer. nih.govnih.gov The oxindole (B195798) core, which is structurally related to indoline-2,3-dione, is a well-established scaffold for designing potent CDK2 inhibitors. nih.gov Research has shown that compounds like 1H-indole-2,3-dione 3-phenylhydrazones can inhibit CDK2 with low nanomolar potency. nih.gov Derivatives of 1-Allyl-1H-indole-2,3-dione have been investigated for their antitumor properties, which are linked to CDK2 inhibition. lookchem.com For example, certain hybrids featuring the 1-allyl-indoline-2,3-dione moiety displayed potent inhibitory action against CDK2, with IC₅₀ values as low as 26.24 nM. lookchem.com These findings underscore the potential of the this compound framework as a basis for developing novel anticancer agents targeting CDK2. nih.gov

| Compound/Derivative Type | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Nitroisatin-3-thiosemicarbazone derivative (2c) | Urease | 16.4 µM | researchgate.net |

| Indoline-2,3-dione-based Sulfonamide (Compound 11) | α-Glucosidase | 0.90 ± 0.10 µM | acs.org |

| Indoline-2,3-dione-based Sulfonamide (Compound 11) | α-Amylase | 1.10 ± 0.10 µM | acs.org |

| 1-Allyl-indoline-2,3-dione Hybrid (7d) | CDK2 | 26.24 ± 1.4 nM | lookchem.com |

| 3-Substituted-(methylenehydrazono)indolin-2-one (10i) | MCF-7 Cancer Cell Line | 6.25 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biochemical Tool Development

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For indoline-2,3-dione derivatives, SAR studies have provided critical insights into the features necessary for effective enzyme inhibition.

The substitution at the N-1 position of the indoline ring is a key determinant of activity. The introduction of an allyl group, as in this compound, is a common strategy to enhance interaction with hydrophobic pockets in enzyme active sites. lookchem.com

Furthermore, substitutions on the aromatic ring of the indoline-2,3-dione core significantly modulate biological effects. In the context of α-glucosidase inhibition, studies on benzene sulfonamide derivatives have highlighted the importance of the substituent at the C-5 position. nih.govacs.org For instance, a derivative bearing a chloro group at C-5 (analogue 11) showed significantly higher inhibitory activity compared to analogues with a nitro group or no substitution at all. acs.org This indicates that an electron-withdrawing group like chlorine at this position is favorable for potent inhibition of α-glucosidase. acs.org The decline in activity for the unsubstituted analogue suggests that the electronic properties and size of the substituent at C-5 are crucial for optimal interaction with the enzyme's active site. nih.govacs.org

Similarly, in the development of antituberculosis agents based on 1H-indole-2,3-dione-3-thiosemicarbazones, SAR analysis revealed that the presence and nature of substituents on the indole ring were critical for activity against Mycobacterium tuberculosis. nih.gov These studies collectively demonstrate that systematic modification of the this compound scaffold, particularly at the N-1 and C-5 positions, is a viable strategy for developing potent and selective biochemical tools and therapeutic leads.

Molecular Docking and Interaction Analysis with Enzyme Active Sites (Computational)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. nih.gov This method has been instrumental in elucidating the binding mechanisms of indoline-2,3-dione derivatives with various enzymes.

In studies of α-glucosidase inhibitors, molecular docking simulations have provided detailed pictures of how these compounds fit into the enzyme's active site. For potent indoline-2,3-dione-based sulfonamide inhibitors, docking analyses revealed key hydrogen bonding and hydrophobic interactions with active site residues. nih.govacs.org The docking scores, which represent the binding affinity, correlated well with the experimentally observed IC₅₀ values. For example, the most potent inhibitors were found to form stable complexes within the binding pocket of α-glucosidase, with the chloro-substituted isatin moiety playing a significant role in these interactions. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Pathways

The conventional synthesis of 1-Allyl-5-chloroindoline-2,3-dione involves the N-alkylation of 5-chloro-1H-indole-2,3-dione with an allyl halide, such as allyl bromide. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar apathetic solvent like N,N-dimethylformamide (DMF). researchgate.net Phase-transfer catalysis has also been employed to facilitate this transformation. researchgate.net

While effective, these methods present opportunities for improvement in terms of efficiency, environmental impact, and cost-effectiveness. Future research could focus on the development of greener and more innovative synthetic strategies.

Potential Research Directions:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.gov Investigating the microwave-assisted N-allylation of 5-chloroisatin (B99725) could offer a more efficient and scalable synthetic route.

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, such as water or ionic liquids, could reduce the environmental footprint of the synthesis. tandfonline.com The development of catalyst-free or metal-free reaction conditions would further enhance the green credentials of the synthetic process. nih.govdergipark.org.tr For instance, a metal-free synthesis of N-alkylated isatins using an I₂–DMSO catalytic system has been reported for related compounds and could be adapted. nih.govdergipark.org.tr

Continuous Flow Synthesis: For larger-scale production, developing a continuous flow process for the N-alkylation could offer advantages in terms of safety, reproducibility, and automation. rsc.org

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Parameters to Investigate |

| Conventional Heating | Established and well-understood. | Optimization of base, solvent, and temperature. |

| Microwave-Assisted | Reduced reaction times, potentially higher yields. | Microwave power, temperature control, solvent choice. |

| Green Solvents (e.g., water) | Reduced environmental impact, lower cost. | Catalyst selection, phase-transfer agents. |

| Metal-Free Catalysis | Avoids toxic metal residues, lower cost. | Catalyst loading, reaction conditions. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Compatibility of sequential reaction steps. |

| Continuous Flow | Scalability, improved safety and control. | Reactor design, flow rates, residence time. |

Exploration of Under-investigated Chemical Transformations of the Allyl and Chloro Substituents

The allyl and chloro groups on the this compound scaffold are ripe for chemical modification, offering pathways to a diverse array of new derivatives with potentially novel properties.

The Allyl Group

The double bond of the allyl group is a versatile functional handle for a variety of chemical transformations. One notable reaction that has been explored is the 1,3-dipolar cycloaddition. For instance, this compound has been shown to react with 4-chlorobenzaldoxime to yield novel isoxazoline-spiro-isatin derivatives. internationaljournalssrg.org This reaction proceeds with complete regioselectivity. internationaljournalssrg.org

Future research could explore other transformations of the allyl group, including:

Epoxidation: Conversion of the alkene to an epoxide would introduce a reactive three-membered ring, which could be opened by various nucleophiles to generate a range of functionalized derivatives.

Dihydroxylation: The formation of a diol via reagents like osmium tetroxide or potassium permanganate (B83412) would add hydrophilic functional groups, potentially altering the solubility and biological activity of the molecule.

Heck Reaction: Palladium-catalyzed coupling of the allyl group with aryl or vinyl halides could be used to introduce larger, conjugated systems, which may have interesting photophysical or electronic properties. organic-chemistry.orgnih.govyoutube.com

Metathesis Reactions: Ring-closing or cross-metathesis reactions could be employed to build more complex cyclic or acyclic structures.

The Chloro Substituent

The chloro group at the 5-position of the indoline-2,3-dione ring is a key site for modification, although it has been comparatively under-investigated for this specific molecule. The electron-withdrawing nature of the adjacent carbonyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com

Promising areas for future investigation include:

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiolates) could be systematically studied to create a library of 5-substituted derivatives. youtube.comyoutube.comyoutube.com The reaction conditions, including the choice of base and solvent, would be critical parameters to optimize.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can potentially participate in a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. sigmaaldrich.comlibretexts.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters would enable the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the molecule. organic-chemistry.orglibretexts.org

Heck Coupling: Coupling with alkenes could be used to append vinyl groups, leading to extended conjugated systems. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction would provide an alternative route to 5-amino derivatives.

The successful application of these transformations is summarized in the following table:

| Reaction Type | Substituent | Potential Reagents | Potential Products |

| 1,3-Dipolar Cycloaddition | Allyl | Nitrile oxides, azides, etc. | Isoxazolines, triazolines, etc. |

| Epoxidation | Allyl | m-CPBA, H₂O₂ | Epoxide derivatives |

| Dihydroxylation | Allyl | OsO₄, KMnO₄ | Diol derivatives |

| Nucleophilic Aromatic Substitution | Chloro | Amines, alkoxides, thiols | 5-Amino, 5-alkoxy, 5-thioether derivatives |

| Suzuki-Miyaura Coupling | Chloro | Arylboronic acids | 5-Aryl derivatives |

| Heck Coupling | Chloro | Alkenes | 5-Vinyl derivatives |

Advanced Materials Applications Beyond Current Scope

The unique electronic and structural properties of the isatin (B1672199) scaffold suggest that this compound could be a valuable building block for advanced materials. Isatin derivatives have already shown promise in various materials science applications, including as corrosion inhibitors, fluorescent sensors, and in the dye industry. nih.gov

Future research could explore more advanced applications:

Polymer Science: The allyl group provides a polymerizable handle. This compound could be explored as a monomer or co-monomer in the synthesis of novel polymers. The resulting polymers, incorporating the isatin moiety, might exhibit interesting thermal, optical, or electronic properties. Isatin-based polymers have been investigated for applications in organic field-effect transistors (OFETs), suggesting a potential avenue for this compound.

Functional Dyes: Isatin derivatives are known to be used in the synthesis of dyes. nih.gov The extended conjugation that could be achieved through reactions at the chloro and allyl positions might lead to the development of novel functional dyes with applications in areas such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), or as fluorescent probes for bio-imaging.

Organic Electronics: The electron-accepting nature of the isatin core makes it an attractive component for organic electronic materials. By strategically modifying the allyl and chloro substituents to tune the electronic properties (e.g., HOMO/LUMO energy levels), it may be possible to design new materials for use in organic photovoltaics (OPVs) or OFETs.

Deeper Computational Insights into Reactivity and Intermolecular Interactions

Computational chemistry offers a powerful tool to complement and guide experimental studies on this compound. Density Functional Theory (DFT) has already been used to elucidate the reactivity, selectivity, and mechanism of the 1,3-dipolar cycloaddition reaction of the allyl group. internationaljournalssrg.org

Further computational studies could provide deeper insights into:

Reactivity of the Chloro Group: DFT calculations could be used to model the transition states and reaction pathways for SNAr and palladium-catalyzed cross-coupling reactions at the 5-position. This could help in predicting the feasibility of different transformations and in optimizing reaction conditions.

Intermolecular Interactions and Crystal Packing: The crystal structure of this compound has been determined, revealing that in the solid state, the allyl side chain is almost perpendicular to the indoline-2,3-dione ring system. researchgate.net The crystal packing is stabilized by C—H⋯O hydrogen bonds, which link the molecules into layers. researchgate.net

Quantitative Analysis of Non-Covalent Interactions: Advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, could be used to quantify the strength and nature of the observed C—H⋯O interactions. researchgate.netnih.gov

Investigation of π-π Stacking: The planar, electron-deficient indoline-2,3-dione core is a prime candidate for π-π stacking interactions, which are crucial in the self-assembly of organic materials. nih.govrsc.orgresearchgate.netmdpi.commdpi.com Computational studies could explore the preferred geometries and energies of π-π stacked dimers and larger aggregates, providing insights into how this molecule might organize in the solid state and in thin films. researchgate.net This understanding is vital for designing materials with specific electronic or optical properties.

A summary of crystallographic and computational data is provided below:

| Parameter | Value/Observation | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pccn | researchgate.net |

| Dihedral Angle (Allyl vs. Ring) | 88.0 (3)° | researchgate.net |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonds | researchgate.net |

| DFT Functional for Reactivity Study | B3LYP | internationaljournalssrg.org |

By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound and unlock its full potential as a versatile building block for the synthesis of complex molecules and the development of novel functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-allyl-5-chloroindoline-2,3-dione, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via alkylation of 5-chloroisatin using allyl halides in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate. Reflux conditions (6–8 hours) are critical for achieving high yields (~74%) . Key steps include monitoring reaction progress via TLC and purification via recrystallization from methanol .

- Safety : Use inert atmosphere handling due to allyl chloride’s volatility and toxicity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Structural Analysis :

- X-ray crystallography : Determines bond lengths (e.g., C=O at 1.208 Å) and dihedral angles between aromatic rings (e.g., 77.05°), crucial for confirming substituent geometry .

- NMR/FT-IR : Validate allyl group incorporation (¹H NMR: δ 5.2–5.8 ppm for allyl protons) and carbonyl stretches (FT-IR: ~1700 cm⁻¹) .

Q. How are safety protocols tailored for handling chlorinated indoline derivatives in the lab?

- Guidelines : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid skin contact with allyl chloride (CAS 107-05-1), which is a lachrymator and respiratory irritant . Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in analyzing this compound’s electronic structure?

- Approach : Compare DFT-calculated bond lengths (e.g., N1–C1 at 1.364 Å) with crystallographic data to validate electron delocalization in the indoline ring. Use software like Gaussian or ORCA for modeling HOMO-LUMO gaps, which predict reactivity .

- Case Study : Tribak et al. (2016) demonstrated <5% deviation between experimental and theoretical bond angles, supporting π-π stacking interactions in crystal packing .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated indoline derivatives?

- Data Analysis :

- Replicate assays (e.g., MES test for anticonvulsant activity) under standardized conditions .

- Cross-validate via molecular docking (e.g., using MOE software) to assess target binding affinity differences due to substituent positioning .

- Example : Bittencourt et al. (2016) attributed potency variations in hydrazone derivatives to crystallographic dihedral angle discrepancies (e.g., 76.22° vs. 77.05°) affecting ligand-receptor fits .

Q. How do crystal packing effects influence the stability and solubility of this compound?

- Crystallography Insights : π-π stacking (centroid distance: 3.818 Å) and hydrogen bonding (e.g., C–H⋯O interactions) enhance thermal stability but reduce aqueous solubility. Solubility can be improved via co-crystallization with hydrophilic coformers .

Q. What experimental design principles apply when testing halogenated indolines as enzyme inhibitors?

- Protocol :

- Use kinetic assays (e.g., fluorescence quenching) to measure IC₅₀ values.

- Control for halogen bonding’s role in active-site interactions by comparing chloro vs. bromo analogs .

- Validate via crystallographic protein-ligand structures (PDB resources recommended) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.